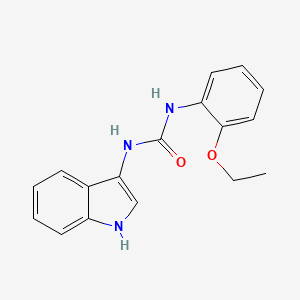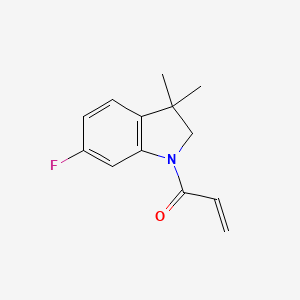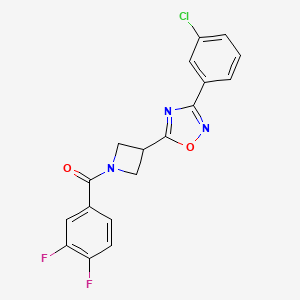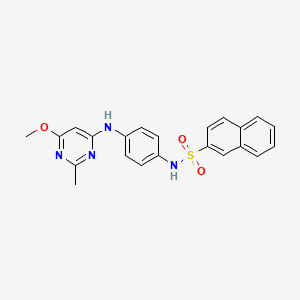![molecular formula C24H30N2O4 B2976712 methyl (2Z)-2-({2-[4-(octyloxy)phenyl]pyrimidin-4-yl}methylidene)-3-oxobutanoate CAS No. 477888-63-4](/img/structure/B2976712.png)
methyl (2Z)-2-({2-[4-(octyloxy)phenyl]pyrimidin-4-yl}methylidene)-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Biological Evaluation
- Research on similar pyrimidine derivatives includes the synthesis of Schiff's bases and 2-azetidinones for potential antidepressant and nootropic agents. A study by (Thomas et al., 2016) synthesized Schiff’s bases with antidepressant and nootropic activities, indicating the potential of the pyrimidine skeleton in CNS active agents.
Antiviral Applications
- Derivatives of pyrimidinone, similar to methyl (2Z)-2-({2-[4-(octyloxy)phenyl]pyrimidin-4-yl}methylidene)-3-oxobutanoate, have shown remarkable anti-VZV (varicella-zoster virus) potency. (Robins et al., 2006) report on furo[2,3-d]pyrimidin-2(3H)-ones showing virus-encoded nucleoside kinase-sensitive anti-VZV activity.
Corrosion Inhibition
- Pyrimidine derivatives have been evaluated as corrosion inhibitors. A study by (Ashassi-Sorkhabi et al., 2005) found that benzylidene-pyrimidin-2-yl-amine derivatives are effective corrosion inhibitors for mild steel in acidic solutions.
Structural and Electronic Analysis
- Investigations into the structural and electronic properties of pyrimidine derivatives can inform their scientific applications. (Hussain et al., 2020) conducted a study on thiopyrimidine derivatives for potential applications in medicine and nonlinear optics.
Antioxidant Properties
- Pyrimidine derivatives have been studied for their antioxidant properties. (Naveen et al., 2021) synthesized a novel pyrazole derivative and evaluated its antioxidant susceptibilities.
Molecular Docking Studies
- Molecular docking studies of pyrimidine derivatives can provide insights into their biological activities. (Vanasundari et al., 2018) studied the spectroscopic and structural properties of pyrimidinic Schiff bases, revealing potential for pharmacological importance.
In Vitro Biological Evaluation
- Schiff bases of isoniazid with pyrimidine have been synthesized and evaluated for their antimicrobial and antituberculosis activity. (Soni & Patel, 2017) report on the synthesis of isoniazid clubbed pyrimidine derivatives showing good antimicrobial activity.
Aldose Reductase Inhibitors
- Pyrimidin-4-one derivatives have been tested as aldose reductase inhibitors, exhibiting activity in the micromolar/submicromolar range. (La Motta et al., 2007) explored these compounds' potential in pharmacotherapy.
Angiotensin II Receptor Antagonism
- Pyrimidinone derivatives have been investigated as angiotensin II receptor antagonists. (Destro & Soave, 1995) studied the structure of a particular pyrimidinone derivative, highlighting its potential in cardiovascular therapeutics.
properties
IUPAC Name |
methyl (2Z)-2-[[2-(4-octoxyphenyl)pyrimidin-4-yl]methylidene]-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-4-5-6-7-8-9-16-30-21-12-10-19(11-13-21)23-25-15-14-20(26-23)17-22(18(2)27)24(28)29-3/h10-15,17H,4-9,16H2,1-3H3/b22-17- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVMZFRKMSMTKR-XLNRJJMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=CC(=N2)C=C(C(=O)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=CC(=N2)/C=C(/C(=O)C)\C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate](/img/structure/B2976632.png)
![Tert-butyl n-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate](/img/structure/B2976635.png)

![5-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2976638.png)
![[2-[(3,5-dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2976639.png)

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-phenylbenzamide](/img/structure/B2976641.png)
![(4-Ethoxyphenyl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2976642.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]-5-[(cyclopentylamino)sulfonyl]indoline](/img/structure/B2976643.png)


![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-chloro-4-fluorophenyl)methanone](/img/structure/B2976648.png)

